molecular formula C5H3N3O B1261902 Oxazolo[5,4-d]pyrimidine CAS No. 273-64-3

Oxazolo[5,4-d]pyrimidine

Cat. No.: B1261902
CAS No.: 273-64-3
M. Wt: 121.1 g/mol
InChI Key: BRIOKNPDCPJCOD-UHFFFAOYSA-N
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Description

Oxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system consisting of an oxazole ring and a pyrimidine ring. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules .

Preparation Methods

The synthesis of oxazolo[5,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. This can be accomplished using dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides with reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine precursors . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst .

Comparison with Similar Compounds

Oxazolo[5,4-d]pyrimidine can be compared to other heterocyclic compounds such as oxazolo[4,5-d]pyrimidine and oxazolo[3,4-d]pyrimidine. While all these compounds share a similar fused ring system, this compound is unique due to its specific ring fusion pattern and the resulting electronic properties . This uniqueness contributes to its distinct biological activities and makes it a valuable scaffold for drug development. Similar compounds include oxazolo[4,5-d]pyrimidine, oxazolo[3,4-d]pyrimidine, and other oxazole-fused heterocycles .

Properties

IUPAC Name

[1,3]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)9-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIOKNPDCPJCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620607
Record name [1,3]Oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-64-3
Record name Oxazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3]Oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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